molecular formula C17H23ClN2O3 B2989611 3-chloro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,2-dimethylpropanamide CAS No. 923061-17-0

3-chloro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,2-dimethylpropanamide

Cat. No. B2989611
CAS RN: 923061-17-0
M. Wt: 338.83
InChI Key: WBVBKDBGPJYQKO-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,2-dimethylpropanamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies : The development of synthetic routes for related compounds involves innovative methodologies, including the reaction of chloro-pivalyl chloride with hydroxylamine hydrochloride to produce "3-Chloro-N-hydroxy-2,2-dimethylpropanamide" with high yield, showcasing the importance of reaction conditions in achieving desired products efficiently (Yang Gui-qiu & Yu Chun-rui, 2004).

Crystal Structure Determination : X-ray crystallography is a pivotal tool for characterizing the molecular structure of synthesized compounds, as demonstrated in the determination of the crystal structure for compounds with complex arrangements, offering deep insights into their molecular geometry and potential interactions (Huang Ming-zhi et al., 2005).

Applications in Material Science and Biology

Nonlinear Optical Properties : Research into the nonlinear optical properties of related compounds, using techniques like the z-scan technique, highlights the potential of such materials in optical device applications, including optical limiters, due to their variable absorption behavior under different laser intensities (K. Rahulan et al., 2014).

Antimicrobial and Anticancer Potentials : Derivatives of similar structural families have been synthesized and evaluated for their biological activities. For instance, compounds showing antimicrobial and anticancer activities underscore the relevance of chemical synthesis in developing therapeutic agents. The exploration of structure-activity relationships through QSAR studies further aids in optimizing these compounds for better efficacy (Sumit Sigroha et al., 2012).

In Vitro Metabolism : The in vitro metabolism studies of compounds with similar functionalities provide insights into their biotransformation processes, which are crucial for understanding their pharmacokinetics and potential toxicological profiles. Such studies facilitate the identification of metabolites that could be encountered in clinical or toxicology laboratories, aiding in the development of safer and more effective drugs (J. Power et al., 2014).

properties

IUPAC Name

3-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-17(2,11-18)16(22)19-12-7-8-14(23-3)13(10-12)20-9-5-4-6-15(20)21/h7-8,10H,4-6,9,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVBKDBGPJYQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC(=C(C=C1)OC)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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